4,5-Difluoro-2-(piperidin-1-yl)aniline
Overview
Description
4,5-Difluoro-2-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H14F2N2. It features a piperidine ring attached to an aniline moiety, which is further substituted with two fluorine atoms at the 4 and 5 positions.
Mechanism of Action
Target of Action
“4,5-Difluoro-2-(piperidin-1-yl)aniline” is a piperidine derivative . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “this compound” would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to say which biochemical pathways it might affect. Piperidine derivatives are often involved in pathways related to neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
The ADME properties of “this compound” would depend on factors like its solubility, stability, and binding affinity for its targets. Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the cells or tissues where its targets are expressed. For example, if it inhibits an enzyme involved in cell proliferation, it might have antiproliferative effects .
Action Environment
Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, its stability might be affected by the pH of the environment, while its efficacy might be influenced by the presence of other molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(piperidin-1-yl)aniline typically involves the nucleophilic substitution of a suitable aniline derivative with piperidine. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with piperidine under reducing conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are adjusted to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4,5-Difluoro-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Fluoro-2-(piperidin-1-yl)aniline
- 5-Fluoro-2-(piperidin-1-yl)aniline
- 2-(Piperidin-1-yl)aniline
Comparison: Compared to its analogs, 4,5-Difluoro-2-(piperidin-1-yl)aniline is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,5-difluoro-2-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJPKIRVFZVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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